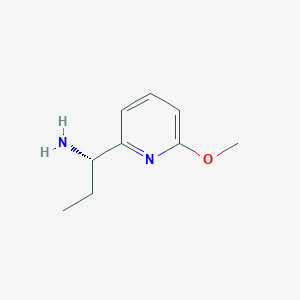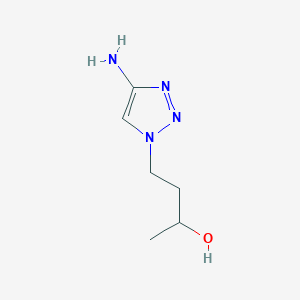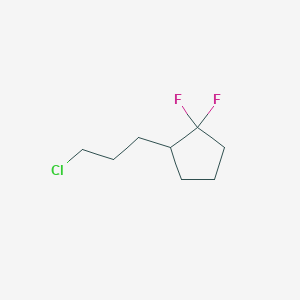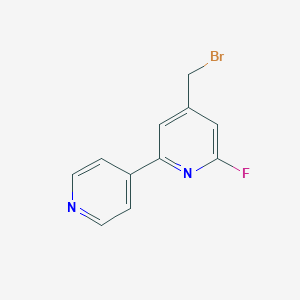![molecular formula C13H11BrN2O2 B13149687 Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)
Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of a bromine atom and an ethyl ester group in this compound adds to its versatility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate typically involves the bromination of [2,2’-bipyridine]-5-carboxylate followed by esterification. One common method is the Suzuki cross-coupling reaction, where 6-bromo-[2,2’-bipyridine] is coupled with ethyl 2-bromobenzoate in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification steps may include recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The bipyridine core can undergo redox reactions, making it useful in electrochemical applications.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and phosphines. Conditions often involve solvents like tetrahydrofuran and bases such as sodium hydride.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted bipyridine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.
Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.
Applications De Recherche Scientifique
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for biological systems.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparaison Avec Des Composés Similaires
Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:
6-Bromo-[2,2’-bipyridine]: Lacks the ethyl ester group, making it less versatile in esterification reactions.
[2,2’-Bipyridine]-5-carboxylic acid: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6,6’-Dibromo-[2,2’-bipyridine]: Contains an additional bromine atom, increasing its potential for further functionalization.
The uniqueness of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate lies in its combination of a bromine atom and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various applications.
Propriétés
Formule moléculaire |
C13H11BrN2O2 |
|---|---|
Poids moléculaire |
307.14 g/mol |
Nom IUPAC |
ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3 |
Clé InChI |
JEWOGIPTSKGCBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)





![1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13149678.png)


